(3S)-3-氨基己二酸

描述

Synthesis Analysis

The synthesis of related compounds to (3S)-3-aminohexanedioic acid involves intricate processes that leverage the enantioselectivity and diastereoselectivity of precursor chemicals. For example, a concise enantioselective synthesis route for (S)-(+)-3-aminomethyl-5-methylhexanoic acid, which shares a similar synthetic challenge, uses asymmetric hydrogenation and subsequent chemical transformations (Burk et al., 2003). Another approach manipulates L-aspartic and L-glutamic acids for the diastereoselective synthesis of enantiopure β-amino-γ-hydroxy acids and γ-amino-δ-hydroxy acids, highlighting the versatility of amino acid derivatives in synthesizing complex molecules (Andrés et al., 2003).

Molecular Structure Analysis

Research on compounds closely related to (3S)-3-aminohexanedioic acid often focuses on the molecular structure's detailed examination through synthetic and analytical techniques. For instance, studies on the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid offer insights into the structural intricacies of unnatural amino acids, which can provide a foundation for understanding the molecular structure of (3S)-3-aminohexanedioic acid (Bakonyi et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of (3S)-3-aminohexanedioic acid derivatives have been explored through various reactions. For example, the preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids demonstrates the compound's intermediary role in synthesizing biologically active molecules, emphasizing the broad reactivity and utility of amino acid derivatives (Orlinskii, 1996).

Physical Properties Analysis

The physical properties of (3S)-3-aminohexanedioic acid and its analogs, including solubility, melting point, and crystalline structure, are crucial for their application in various scientific fields. Research into the synthesis and structural characterization of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid contributes to understanding the interaction between molecular structure and physical properties (Baul et al., 2002).

科学研究应用

鉴于缺乏直接匹配,我建议探索相关生物活性化合物和脂肪酸的研究,以了解"(3S)-3-氨基己二酸"在代谢调节、抗炎性能和神经保护效应等领域的潜在应用。类似氯原酸(CGA)、Ω-3脂肪酸(EPA、DHA)和氨基酸盐溶液的研究突显了这些分子可能与"(3S)-3-氨基己二酸"在科学研究中共享的多样疗效潜力。

例如,氯原酸(CGA)展示了一系列治疗作用,包括抗氧化活性、抗炎和神经保护效应,这在考虑"(3S)-3-氨基己二酸"的生化途径和治疗潜力时可能相关(Naveed et al., 2018)。同样,Ω-3脂肪酸,特别是EPA和DHA的治疗和神经保护潜力,在治疗各种疾病和疾病方面表现出广泛的可能研究应用,这暗示了结构或功能上类似化合物的广泛研究应用(Guu et al., 2019)。此外,氨基酸盐溶液在捕获CO2方面的应用突显了研究的另一个方面,其中包括潜在的"(3S)-3-氨基己二酸"在环境和可持续性研究中可能发挥作用(Zhang et al., 2018)。

作用机制

Target of Action

It is known that similar compounds, such as omega-3 fatty acids, interact with a variety of cellular targets, including enzymes, receptors, and other proteins . These interactions can influence cellular function and metabolism, contributing to the compound’s overall effects.

Mode of Action

For instance, omega-3 fatty acids are known to bind to their targets and induce conformational changes, which can alter the target’s function . The compound may also compete with other molecules for binding sites, influencing the activity of the target.

Biochemical Pathways

For instance, they can affect the metabolism of fatty acids and the synthesis of eicosanoids, which are signaling molecules involved in inflammation and immune response . They can also influence the activity of enzymes involved in amino acid and protein biosynthesis .

Pharmacokinetics

Similar compounds such as omega-3 fatty acids are known to be well-absorbed and distributed throughout the body . They are metabolized by various enzymes and excreted primarily via the kidneys . These properties can influence the bioavailability of the compound and its overall effects.

Result of Action

For instance, they can influence cell membrane properties, such as fluidity and lipid raft assembly . They can also act as signaling molecules, influencing the activity of various cellular pathways . These effects can contribute to the compound’s overall impact on cellular function and health.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3S)-3-aminohexanedioic acid. For instance, pH and temperature can affect the structure and function of enzymes, which can influence the compound’s interactions with its targets . Additionally, the presence of other molecules can influence the compound’s binding to its targets and its overall effects .

属性

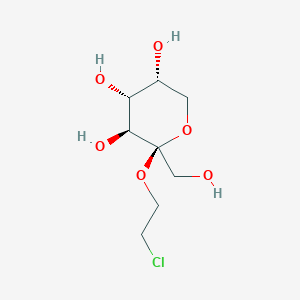

IUPAC Name |

(3S)-3-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABCFXXGZPWJQP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32908-48-8 | |

| Record name | L-beta-Homoglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032908488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-.BETA.-HOMOGLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Z284EY3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-[2-(2-Carbamoylphenoxy)-1-oxoethyl]-2,5-dimethyl-1-pyrrolyl]propanoic acid methyl ester](/img/structure/B1224939.png)

![1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone](/img/structure/B1224941.png)

![6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1224945.png)

![6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1224946.png)

![5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-4-thieno[2,3-d][1,3]oxazinone](/img/structure/B1224952.png)

![4-(3-Bromophenyl)-7-methyl-2-(4-methylphenyl)pyrazolo[3,4-d]pyridazine](/img/structure/B1224953.png)

![N-(1,3-benzothiazol-2-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B1224957.png)

![3-methoxy-N-[[(2-oxo-1-benzopyran-6-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1224959.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1224961.png)